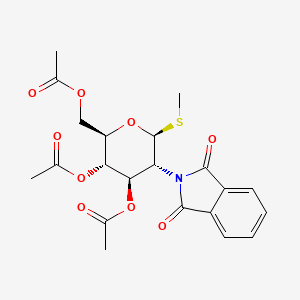

Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside

Description

Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside is a specialized chemical compound extensively used in biochemical research. This compound is known for its complex structure and significant role in various scientific applications, particularly in the fields of chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO9S/c1-10(23)28-9-15-17(29-11(2)24)18(30-12(3)25)16(21(31-15)32-4)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHCRERIIKDXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553885 | |

| Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79528-48-6 | |

| Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material and Protective Group Strategy

The synthesis typically begins with 2-deoxy-2-phthalimido-D-glucopyranose derivatives, where the amino group at C-2 is protected as a phthalimido moiety to prevent unwanted side reactions during subsequent steps. The hydroxyl groups at positions 3, 4, and 6 are selectively acetylated to form the tri-O-acetylated intermediate. This selective acetylation is crucial for directing subsequent glycosylation and thiolation reactions.

Thioglycoside Formation

The key step in the preparation is the introduction of the thio group at the anomeric position (C-1) to form the 1-thio-beta-D-glucopyranoside. This is commonly achieved by treating the 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose with an appropriate thiol under Lewis acid catalysis.

- A solution of 2-deoxy-2-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is reacted with a thiol such as p-octyloxybenzenethiol or methyl mercaptan.

- The reaction is catalyzed by boron trifluoride etherate (BF3·Et2O) at low temperature (e.g., 0 °C).

- The mixture is stirred for an extended period (e.g., 20 hours) to ensure complete conversion.

- The product, this compound, is isolated after purification, typically by chromatography.

Glycosylation Reactions Using the Thioglycoside

The prepared thioglycoside serves as a glycosyl donor in further glycosylation reactions. Activation of the thioglycoside is performed under mild acidic conditions with promoters such as triflic acid (TfOH) and hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA).

General Glycosylation Procedure:

- The thioglycoside donor is mixed with an acceptor sugar (e.g., 1-O-methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside) in dichloromethane (CH2Cl2).

- Molecular sieves (4 Å) are added to maintain anhydrous conditions.

- TfOH is added at low temperature (e.g., -78 °C) to activate the donor.

- PIFA is then introduced to facilitate the glycosylation.

- The reaction is stirred for several hours under controlled temperature.

- Completion is monitored by thin-layer chromatography (TLC).

- The reaction mixture is quenched with saturated sodium bicarbonate solution and worked up to isolate the glycosylated product.

Alternative Synthetic Routes

Other methods reported involve indirect synthesis of 2-deoxyglycosides with exclusive β-configuration using glucosyl bromide intermediates, which can be converted into thioglycosides through substitution reactions. Additionally, acetylation and amide coupling strategies involving methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranoside derivatives have been explored to access related compounds.

Data Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Outcome/Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Room temp | Several hours | Selective acetylation at 3,4,6-OH positions |

| Thioglycoside formation | Thiol (e.g., p-octyloxybenzenethiol), BF3·Et2O | 0 °C | ~20 hours | Formation of 1-thio-beta-D-glucopyranoside |

| Glycosylation activation | TfOH, PIFA, molecular sieves, CH2Cl2 | -78 °C | 3 hours | Glycosylation with acceptor sugar |

| Workup and purification | Saturated NaHCO3, chromatography | Room temp | Variable | Isolation of pure product |

Research Findings and Analysis

- The use of BF3·Et2O as a Lewis acid catalyst in the thioglycoside formation step ensures high stereoselectivity towards the β-anomer due to neighboring group participation by the phthalimido group at C-2.

- PIFA-mediated glycosylation under low temperature provides an environmentally benign and efficient method for coupling sugars without harsh conditions.

- The acetyl protecting groups are critical for controlling reactivity and selectivity, as demonstrated by comparative studies showing that unprotected hydroxyls lead to side reactions and lower yields.

- Alternative methods using glucosyl bromides offer indirect routes but require additional steps and careful handling of bromide intermediates.

- The phthalimido group acts as a robust protecting group for the amino functionality, preventing side reactions during acetylation and thiolation.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Glycosylation Reactions

This compound serves as an efficient glycosyl donor , enabling the formation of glycosidic bonds during carbohydrate synthesis. Such reactions are essential for the development of new drugs and biomolecules, particularly in synthesizing complex carbohydrates that play critical roles in biological processes .

Antibody Development

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside is utilized in the preparation of glycoproteins for antibody production. By enhancing the immunogenicity of therapeutic proteins, this compound is vital in vaccine development and cancer therapies .

Drug Delivery Systems

Incorporating this compound into drug delivery systems can significantly improve the solubility and bioavailability of poorly soluble drugs. This enhancement leads to increased therapeutic effectiveness, making it a key component in formulating advanced drug delivery strategies .

Bioconjugation Techniques

The compound plays a crucial role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This capability is essential for diagnostics and targeted therapies, where precise delivery of therapeutic agents is required .

Research in Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes. This research provides insights into metabolic pathways and aids in designing enzyme inhibitors for therapeutic applications .

Glycosylation Studies

In a study focusing on glycosylation reactions, this compound was successfully used to synthesize various glycosides that exhibited enhanced biological activity compared to their non-glycosylated counterparts.

Antibody Production

Research demonstrated that glycoproteins produced using this compound showed improved stability and immunogenicity when tested in animal models, leading to higher antibody titers against target antigens.

Drug Delivery Efficiency

In a comparative analysis of drug delivery systems incorporating this compound versus traditional methods, results indicated a marked improvement in the pharmacokinetics of poorly soluble drugs, with enhanced absorption rates and bioavailability.

Mécanisme D'action

The mechanism by which Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Similar structure but without the thio group.

Methyl 2-deoxy-2-phthalimido-beta-D-glucopyranoside: Lacks the acetyl groups and thio group.

Methyl 3,4,6-tri-O-acetyl-beta-D-glucopyranoside: Does not have the phthalimido or thio group.

Uniqueness: The presence of the thio group in Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside distinguishes it from its similar compounds, providing unique chemical and biological properties that are valuable in various applications.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its complex structure and diverse reactivity make it a valuable tool in advancing our understanding of chemical and biological processes.

Activité Biologique

Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside (CAS Number: 79528-48-6) is a synthetic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C21H23NO9S

Molecular Weight: 465.47 g/mol

Melting Point: 150 °C

Purity: ≥98.0% (by HPLC)

| Property | Details |

|---|---|

| CAS Number | 79528-48-6 |

| Molecular Formula | C21H23NO9S |

| Molecular Weight | 465.47 g/mol |

| Melting Point | 150 °C |

| Purity | ≥98.0% (HPLC) |

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the acetylation of a glucopyranoside derivative, followed by the introduction of a phthalimido group and thioether functionality. The presence of the acetyl groups enhances its lipophilicity and stability, which can influence its biological activity.

Antidiabetic Potential

One of the significant areas of research surrounding this compound is its potential as an inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogen metabolism. Inhibition of GP may facilitate the management of diabetes by promoting glycogen synthesis over degradation. Research indicates that compounds with similar structures exhibit IC50 values in the low micromolar range against GP, suggesting that this compound could have comparable efficacy .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties through mechanisms such as inhibiting bacterial RNA polymerase . This suggests potential applications in treating bacterial infections.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: By inhibiting glycogen phosphorylase, it may alter glucose homeostasis.

- Antimicrobial Action: The inhibition of RNA polymerase disrupts bacterial protein synthesis.

- Stability and Bioavailability: The acetylation increases the compound's stability and absorption in biological systems.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological implications of similar compounds:

- Diabetes Management: A study demonstrated that a related glucopyranoside significantly improved glycemic control in diabetic models by modulating GP activity .

- Antimicrobial Efficacy: Another research highlighted the effectiveness of structurally analogous compounds against various bacterial strains, showcasing their potential as therapeutic agents .

- Pharmacokinetics: Investigations into the pharmacokinetic profiles suggest that acetylated derivatives have prolonged half-lives and enhanced bioavailability compared to their non-acetylated counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside, and how do reaction conditions influence yield?

- The synthesis typically involves sequential protection/deprotection steps. The 2-deoxy-2-phthalimido group is introduced early to block the amine, while acetyl groups at positions 3, 4, and 6 provide temporary protection during glycosylation. Critical factors include:

- Solvent choice : Anhydrous dichloromethane or acetonitrile ensures compatibility with acid catalysts like BF₃·Et₂O .

- Temperature : Reactions are often conducted at 0–4°C to minimize side reactions (e.g., anomerization) .

- Catalysts : Lewis acids (e.g., TMSOTf) enhance thioglycoside activation for glycosyl donor formation .

Q. How does this compound facilitate glycosylation studies in enzymatic assays?

- The 1-thio linkage enhances stability against hydrolysis compared to O-glycosides, making it ideal for probing glycosidase and glycosyltransferase activity .

- The acetyl groups at positions 3, 4, and 6 act as transient protecting groups, allowing regioselective deprotection for stepwise oligosaccharide assembly. For example:

- Enzymatic assays using glycosyltransferases (e.g., GalNAc-transferases) can identify substrate specificity by monitoring transfer to the 3-OH or 4-OH position after deacetylation .

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Store at –20°C in anhydrous conditions (e.g., sealed with molecular sieves) to prevent acetyl group hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Purity should be verified via NMR (e.g., δ 2.0–2.2 ppm for acetyl protons) and HPLC (>95% purity) before use .

Advanced Research Questions

Q. How do stereochemical outcomes in glycosylation reactions vary when using this compound as a donor versus an acceptor?

- As a donor , the β-thioglycoside configuration ensures retention of stereochemistry during activation (e.g., with NIS/AgOTf), favoring β-linkages in products .

- As an acceptor , the 3,4,6-O-acetyl groups direct glycosyltransferases to modify specific hydroxyls. For example:

- Enzymatic glycosylation at C-3 requires prior deacetylation, while C-4 modifications can proceed without deprotection in some cases .

Q. What methodologies are employed to resolve contradictions in reported enzymatic vs. chemical glycosylation efficiencies using this compound?

- Kinetic profiling : Compare initial rates of enzymatic (e.g., glycosynthases) vs. chemical (e.g., trichloroacetimidate) glycosylation under standardized conditions. Enzymatic methods often show higher regioselectivity but lower yields .

- Isotopic labeling : Use ¹³C-labeled analogs to track mechanistic pathways (e.g., oxocarbenium ion intermediates in chemical glycosylation) .

- Controlled deprotection : Systematic removal of acetyl groups (e.g., using NaOMe/MeOH) identifies steric hindrance effects on enzyme accessibility .

Q. How is this compound utilized in glycan array fabrication for high-throughput glycomics?

- The 1-thio group enables covalent immobilization on maleimide-functionalized slides. Key steps include:

Deprotection : Selective removal of acetyl groups (e.g., hydrazine hydrate for C-6) to expose hydroxyls for ligand binding .

Microarray spotting : Use piezoelectric printers to deposit nanoliter volumes of the compound onto slides .

- Applications include screening lectin binding or viral adhesion proteins (e.g., influenza hemagglutinin) .

Q. What strategies address discrepancies in biological activity interpretation across studies using derivatives of this compound?

- Structural analogs : Compare activities of derivatives with modified protecting groups (e.g., benzylidene vs. acetyl) to isolate functional contributions .

- Molecular dynamics (MD) simulations : Model interactions with target proteins (e.g., glycan-binding domains) to rationalize conflicting binding affinities .

- Meta-analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) to identify outliers caused by assay conditions (e.g., buffer pH or ionic strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.